molecular formula C19H17FN2O3 B2622217 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953208-44-1

2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2622217
CAS No.: 953208-44-1
M. Wt: 340.354
InChI Key: INWNKWLPAWAUEB-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through the reaction of a suitable nitrile oxide with an alkyne.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the methoxyphenyl group: This can be done via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the acetamide linkage: This final step involves the reaction of the intermediate with an acylating agent, such as acetyl chloride, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to changes in cellular processes.

    Receptor binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Signal transduction pathways: The compound may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide can be compared with other similar compounds, such as:

    2-(4-chlorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-fluorophenyl)-N-((5-(3-hydroxyphenyl)isoxazol-3-yl)methyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-17-4-2-3-14(10-17)18-11-16(22-25-18)12-21-19(23)9-13-5-7-15(20)8-6-13/h2-8,10-11H,9,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWNKWLPAWAUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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